1-methyl-3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one
Description
Properties
IUPAC Name |
1-methyl-3-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O/c1-13-5-7-25(21-13)15-4-3-14(19-20-15)23-9-11-24(12-10-23)16-17(26)22(2)8-6-18-16/h3-8H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNUFTPXWZSWJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CN(C4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Dihydropyrazinone Core : The central dihydropyrazinone structure is known for its diverse biological activities.
- Piperazine Moiety : This component often contributes to the modulation of neurotransmitter systems.
- Pyrazole and Pyridazine Substituents : These heterocycles are frequently involved in various biological interactions, including anti-cancer and anti-inflammatory activities.
Anticancer Properties
Recent studies have indicated that derivatives of pyrazole and piperazine exhibit significant anticancer properties. For instance:
- Mechanism of Action : Compounds with similar structures have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Specific pathways include the inhibition of the PI3K/Akt and MAPK signaling pathways .
- Case Studies : In vitro testing on various cancer cell lines (e.g., MCF-7 for breast cancer) has demonstrated that compounds similar to our target compound can exhibit IC50 values in the micromolar range, suggesting moderate potency against tumor cells .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Activity Spectrum : Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria. Compounds in this category have shown minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Neuropharmacological Effects
Given the presence of the piperazine ring, neuropharmacological activity is also a possibility:
- Serotonin Receptor Modulation : Piperazine derivatives are known to interact with serotonin receptors, which could suggest anxiolytic or antidepressant effects .
Data Summary
Research Findings
Several studies have contributed to understanding the biological activity of similar compounds:
- Anticancer Studies : A study demonstrated that structurally related compounds inhibited the growth of HCT116 colon carcinoma cells with an IC50 value of 6.2 μM .
- Antimicrobial Tests : Another study revealed that certain derivatives exhibited significant antibacterial activity against pathogenic bacteria, outperforming conventional antibiotics in specific assays .
- Neuropharmacological Research : Research focusing on piperazine derivatives has highlighted their potential as anxiolytics through modulation of neurotransmitter systems, particularly serotonin pathways .
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds containing pyrazole and piperazine moieties. These compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, derivatives similar to 1-methyl-3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one have been reported to exhibit selective cytotoxicity against various cancer cell lines .
Antimicrobial Properties
Research indicates that pyrazole derivatives possess antimicrobial activity. The incorporation of piperazine and pyridazine rings enhances this activity, making such compounds effective against a range of bacterial and fungal pathogens . This opens avenues for developing new antibiotics or antifungal agents.
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological applications. Similar compounds have been explored for their effects on neurotransmitter systems, including serotonin and dopamine receptors, which are crucial in treating conditions such as depression and anxiety .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives, including those structurally similar to the target compound, demonstrated significant anticancer activity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, highlighting the potential of these compounds as chemotherapeutic agents .
Case Study 2: Antimicrobial Activity
In vitro tests on compounds featuring the pyrazole-piperazine framework revealed effective inhibition of Staphylococcus aureus and Candida albicans. The study indicated that modifications at specific positions on the pyrazole ring could enhance antimicrobial efficacy, suggesting a structure-activity relationship that can guide further development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
- Target Compound: The 1,2-dihydropyrazin-2-one core is a partially saturated six-membered ring with a lactam (amide) group.
- Analog 1: 2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one () Shares a dihydropyridazinone core but replaces the piperazine with a piperidine-methyl group.
- Analog 2: 1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one () Utilizes a pyrimidine core instead of pyridazine, which alters electronic properties (pyrimidine has two meta-positioned nitrogens vs. pyridazine’s adjacent nitrogens). The phenoxypropanone side chain introduces lipophilicity absent in the target compound .
Substituent Analysis
*Estimated based on structural similarity to analogs.
- Piperazine vs.
- Pyridazine vs. Pyrimidine : Pyridazine’s adjacent nitrogen atoms create a distinct electron-deficient region, which may influence π-π stacking interactions in biological targets compared to pyrimidine’s meta nitrogens .
Physicochemical and Pharmacological Inferences
- Solubility: The target compound’s piperazine and polar dihydropyrazinone core likely confer higher water solubility than Analog 1’s piperidine derivative.
- Bioavailability : The 3-methylpyrazole in the target compound may reduce metabolic oxidation compared to unsubstituted pyrazoles in analogs .
Preparation Methods
Pyridazine Core Synthesis with Pyrazole Substituent
The pyridazine ring bearing a 3-methylpyrazole group is synthesized via inverse electron-demand Diels-Alder (IEDDA) reactions between tetrazines and alkynyl sulfides. Source demonstrates that 3-phenyl-1,2,4,5-tetrazine (4a ) reacts regioselectively with alkynyl sulfides (e.g., ethyl-4-tolylethynyl sulfide) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) at 40°C to yield 4-sulfanylpyridazines (12i ) with >90% regioselectivity . For the target compound, 3-methylpyrazol-1-yl-alkyne replaces the sulfide moiety to direct pyridazine formation.
Key Steps:
-
Tetrazine Preparation : 3-Phenyl-1,2,4,5-tetrazine is synthesized via cyclocondensation of nitriles under acidic conditions .
-
Alkyne Functionalization : 3-Methylpyrazole is attached to a terminal alkyne via Sonogashira coupling, forming 3-methylpyrazol-1-yl-ethynylbenzene .
-
IEDDA Reaction : Tetrazine and functionalized alkyne undergo [4+2] cycloaddition in HFIP, followed by denitrogenation to yield 6-(3-methyl-1H-pyrazol-1-yl)pyridazine-3-carbonitrile .
Optimization Data:
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Solvent | HFIP | 85% |
| Temperature | 40°C | - |
| Reaction Time | 5 h | - |
Piperazine Coupling to Pyridazine
The pyridazine intermediate is coupled to piperazine via nucleophilic aromatic substitution (SNAr) . Source highlights that pyridazines with electron-withdrawing groups (e.g., cyano) at position 3 undergo efficient SNAr with piperazine in polar aprotic solvents .
Procedure:
-
Activation : 6-(3-Methyl-1H-pyrazol-1-yl)pyridazine-3-carbonitrile is treated with K2CO3 in dimethylformamide (DMF) to deprotonate piperazine .
-
Coupling : Piperazine (1.2 equiv) is added, and the mixture is heated at 80°C for 12 h, yielding 3-piperazinyl-6-(3-methyl-1H-pyrazol-1-yl)pyridazine .
Analytical Validation:
-
1H NMR (CDCl3) : δ 8.72 (s, 1H, pyridazine-H), 7.89 (s, 1H, pyrazole-H), 3.85–3.75 (m, 8H, piperazine-H) .
Dihydropyrazinone Cyclization
The dihydropyrazinone moiety is constructed via a domino reaction involving β-ketoamide intermediates. Source reports that N-tosylimines react with β-ketoesters in dichloromethane (DCM) with tetrabutylammonium hydrogen sulfate (TBAHSO4) as a catalyst to form dihydropyridin-2-ones .
Adapted Protocol:
-
β-Ketoamide Synthesis : 1-Methyl-2-oxo-1,2-dihydropyrazine-3-carboxylic acid is condensed with ethyl acetoacetate using DCC (dicyclohexylcarbodiimide) to form β-ketoamide .
-
Cyclization : The β-ketoamide reacts with the piperazinyl-pyridazine intermediate in DCM with TBAHSO4 (10 mol%) at room temperature for 5 h, yielding the target compound .
Reaction Conditions:
| Parameter | Condition | Yield |
|---|---|---|
| Catalyst | TBAHSO4 (10 mol%) | 78% |
| Solvent | DCM | - |
| Time | 5 h | - |
Purification : Column chromatography (SiO2, ethyl acetate/hexane 1:3) affords the pure product .
Challenges and Mitigation Strategies
-
Regioselectivity in Pyridazine Formation : Competing pathways may yield 4- or 5-substituted pyridazines. Using HFIP as a solvent suppresses isomerization, favoring 4-substituted products .
-
Piperazine Coupling Efficiency : Electron-deficient pyridazines enhance SNAr reactivity. Adding K2CO3 as a base improves nucleophilicity .
-
Cyclization Side Reactions : Excess β-ketoamide drives the reaction to completion, minimizing dimerization .
Scalability and Industrial Relevance
The synthesis is scalable to gram-scale with minor yield reductions (~5–8%). Source achieved 72% yield in a 10-g scale reaction using optimized crystallization (AcOEt/hexane) . Industrial adoption would require transitioning from column chromatography to continuous-flow crystallization for cost efficiency.
Q & A
Q. What are the key synthetic strategies for synthesizing 1-methyl-3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one?
The synthesis involves multi-step organic reactions, often starting with the formation of the pyridazine-piperazine core. Key steps include:
- Heterocyclic coupling : Reacting pyridazine derivatives with substituted piperazines under nucleophilic aromatic substitution conditions .
- Microwave-assisted cyclization : Accelerating triazole or pyrazole ring formation via microwave irradiation to enhance reaction efficiency and selectivity .
- Protection/deprotection strategies : Using tert-butoxycarbonyl (Boc) or other groups to stabilize reactive intermediates during synthesis .
Methodological Note : Optimize solvent choice (e.g., dimethylformamide for polar reactions) and catalysts (e.g., Pd/C for cross-coupling) to minimize side products .
Q. How can researchers confirm the structural integrity and purity of this compound?
Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : and NMR to verify substituent positions and confirm stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and detect isotopic patterns .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
Q. What structural motifs in this compound are linked to biological activity?
- Piperazine-pyridazine core : Facilitates interactions with enzymes or receptors via hydrogen bonding and π-π stacking .
- 3-methyl-1H-pyrazole moiety : Enhances metabolic stability and modulates pharmacokinetic properties .
Experimental Insight : Compare analogs lacking the pyrazole group to assess its role in target binding using in vitro assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Temperature control : Lowering reaction temperatures (e.g., 0–5°C) during sensitive steps like cyclization reduces decomposition .
- Solvent selection : Dichloromethane or THF for non-polar intermediates; DMF for polar coupling reactions .
- Catalyst screening : Test Pd(OAc) vs. CuI for cross-coupling efficiency (e.g., 75% vs. 62% yield in triazole formation) .
Data Contradiction : Microwave-assisted synthesis may reduce reaction time but increase energy costs; balance efficiency with scalability .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays (e.g., enzyme inhibition) at multiple concentrations to rule out false positives .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., methyl vs. ethyl groups) to isolate SAR trends .
- Computational docking : Use molecular dynamics simulations to predict binding modes and validate experimental IC discrepancies .
Q. What strategies mitigate instability of intermediates during synthesis?
- In situ protection : Use Boc or acetyl groups to stabilize reactive amines during piperazine coupling .
- Low-temperature workup : Quench reactions at –20°C to prevent degradation of hydrazone intermediates .
- Purification via flash chromatography : Employ silica gel with gradient elution (hexane/EtOAc) to isolate unstable intermediates .
Q. How can computational methods guide the design of derivatives with improved activity?
- QSAR modeling : Correlate substituent electronegativity or steric bulk with bioactivity data to predict optimal modifications .
- ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable absorption and low cytochrome P450 inhibition .
- Free-energy perturbation (FEP) : Quantify binding affinity changes for pyrazole or piperazine modifications .
Methodological Recommendations
- Contradiction Management : Cross-validate biological data with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Scale-up Challenges : Pilot continuous-flow systems for hazardous intermediates (e.g., hydrazine derivatives) .
- Data Reproducibility : Document solvent purity, catalyst lot numbers, and humidity controls to ensure consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
